molecular formula C10H9NOS B172854 (6-Thien-2-ylpyrid-3-yl)methanol CAS No. 198078-57-8

(6-Thien-2-ylpyrid-3-yl)methanol

Cat. No. B172854
M. Wt: 191.25 g/mol
InChI Key: OLHQRPWNQRBQMA-UHFFFAOYSA-N
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Patent
US06051574

Procedure details

To a solution of 2-(thien-2-yl)-5-pyridinecarboxylic acid (0.333 g, 1.60 mmol) in THF (5 mL) at 0° C. is added 1.0 M lithium aluminum hydride in diethyl ether (1.60 mL, 1.60 mmol) over 10 minutes. The reaction is allowed to stir at ambient temperature for 3 hours, cooled to 0° C., and water (0.10 mL), 4 N aq. NaOH (0.10 mL), and water (0.30 mL) are added sequentially. The reaction is filtered through a pad of Celite and the filtrate is evaporated in vacuo. The residue is purified by chromatography to afford the title compound.
Quantity
0.333 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[CH:11]=[CH:10][C:9]([C:12](O)=[O:13])=[CH:8][N:7]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)C.[OH-].[Na+]>C1COCC1.O>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[CH:11]=[CH:10][C:9]([CH2:12][OH:13])=[CH:8][N:7]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
0.333 g
Type
reactant
Smiles
S1C(=CC=C1)C1=NC=C(C=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.3 mL
Type
solvent
Smiles
O
Name
Quantity
0.1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The reaction is filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
S1C(=CC=C1)C1=NC=C(C=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.